Coccinin

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S1888470
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Coccinin

Product Name

Coccinin

Coccinin is a bioactive peptide derived from the seeds of the large scarlet runner bean (Phaseolus coccineus). It is recognized for its antifungal properties and its ability to inhibit the proliferation of various cancer cells, along with showing activity against HIV-1 reverse transcriptase. The peptide's unique structure and properties make it a subject of interest in both agricultural and medicinal research. Coccinin is composed of a specific amino acid sequence that contributes to its biological activities, which include inducing apoptosis in cancer cells and exhibiting antimicrobial effects against various pathogens .

That underline its biological activity. The peptide's antifungal activity is primarily attributed to its ability to disrupt fungal cell membranes, leading to cell lysis. This mechanism is thought to involve the formation of pores in the membrane, which results in the leakage of essential cellular components and ultimately cell death . Additionally, Coccinin's antiproliferative effects are linked to its capacity to induce apoptosis in tumor cells through various signaling pathways, including the activation of caspases, which are crucial for the apoptotic process .

Coccinin exhibits a range of biological activities:

  • Antifungal Activity: It has demonstrated potent antifungal effects against several pathogenic fungi, including Fusarium oxysporum and Mycosphaerella arachidicola, which are known to affect crops such as cotton and peanuts .
  • Antiproliferative Effects: The peptide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis, making it a potential candidate for cancer therapy .
  • HIV-1 Reverse Transcriptase Inhibition: Coccinin has been identified as an inhibitor of HIV-1 reverse transcriptase, suggesting its potential use in antiviral therapies .

The synthesis of Coccinin typically involves extraction from plant sources, particularly from the seeds of Phaseolus coccineus. The extraction process may include:

  • Solvent Extraction: Using solvents like methanol or water to extract peptides from plant materials.
  • Chromatographic Techniques: Purification methods such as ion-exchange chromatography and affinity chromatography are employed to isolate Coccinin from complex mixtures .
  • Enzymatic Hydrolysis: This method may be used to break down larger proteins into smaller peptides, enhancing the yield of bioactive compounds like Coccinin.

Coccinin has several promising applications:

  • Agricultural: Its antifungal properties can be utilized as a natural pesticide or fungicide to protect crops from fungal infections.
  • Pharmaceutical: Due to its antiproliferative and antiviral activities, Coccinin is being explored for potential therapeutic applications in cancer treatment and HIV infection management.
  • Nutraceuticals: As a bioactive compound, it may be incorporated into dietary supplements aimed at enhancing health and preventing diseases.

Research on Coccinin's interactions with other compounds highlights its potential synergistic effects. For instance, studies have indicated that combining Coccinin with other bioactive peptides or polyphenols could enhance its biological activities, such as improved antimicrobial efficacy or increased antiproliferative effects against cancer cells . Understanding these interactions is crucial for developing effective formulations in both agricultural and medicinal contexts.

Coccinin shares similarities with other bioactive peptides derived from legumes and plants. Here are some comparable compounds:

Compound NameSourceKey Activities
LunatusinLima beans (Phaseolus lunatus)Antimicrobial and antifungal properties
SesquinGround beansAntimicrobial and antiproliferative activities
An antifungal peptideRed lentil (Lens culinaris)Antifungal activity against Fusarium species
Plant defensinsVarious plantsBroad-spectrum antimicrobial properties

Uniqueness of Coccinin: While similar compounds exhibit antifungal and anticancer activities, Coccinin's specific mechanism involving HIV-1 reverse transcriptase inhibition distinguishes it from others. Its unique amino acid sequence also contributes to its distinct biological profile .

Activity Against Phytopathogenic Species

Coccinin demonstrates significant antifungal activity against a broad spectrum of phytopathogenic fungi, establishing its potential as an effective biocontrol agent in agricultural applications [1] [2] [3]. The peptide exhibits potent inhibitory effects against several economically important plant pathogens that cause devastating diseases in crop production systems.

The antifungal spectrum of Coccinin encompasses major phytopathogenic species including Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani, Mycosphaerella arachidicola, Physalospora piricola, and Coprinus comatus [1] [2]. These pathogens represent diverse taxonomic groups and employ different infection strategies, suggesting that Coccinin targets fundamental cellular processes shared across fungal species.

Table 1: Coccinin Activity Against Phytopathogenic Species

Fungal SpeciesMinimum Inhibitory Concentration (μM)Disease/PathologyHost Plants Affected
Botrytis cinerea109Gray moldWide range of crops
Fusarium oxysporum81Fusarium wiltTomato, other crops
Rhizoctonia solani134Root rot, damping-offVarious crops
Mycosphaerella arachidicola75Early leaf spot (peanuts)Peanuts, legumes
Physalospora piricolaNot specifiedBlack rot (fruits and trees)Fruit trees, forest trees
Coprinus comatusNot specifiedMushroom pathogenMushroom cultivation

Botrytis cinerea, the causative agent of gray mold disease, represents one of the most economically devastating plant pathogens worldwide [4] [5]. This necrotrophic fungus affects over 1400 different host species and causes significant pre-harvest and post-harvest losses [6]. Coccinin demonstrates substantial inhibitory activity against B. cinerea with a minimum inhibitory concentration of 109 μM [3]. The effectiveness against this highly adaptable pathogen underscores Coccinin's potential for managing gray mold in diverse agricultural systems.

Fusarium oxysporum, a soil-borne pathogen responsible for Fusarium wilt diseases, shows particular sensitivity to Coccinin with the lowest recorded minimum inhibitory concentration of 81 μM among tested phytopathogens [1] [3]. This fungus causes vascular wilt diseases in numerous economically important crops including tomatoes, bananas, and cotton [4]. The strong inhibitory activity of Coccinin against F. oxysporum suggests potential applications in managing Fusarium wilt diseases that have proven difficult to control through conventional methods.

Rhizoctonia solani, a widespread soil-borne pathogen causing root rot and damping-off diseases, demonstrates susceptibility to Coccinin at 134 μM [3]. This pathogen affects a broad range of crops and is particularly problematic in humid conditions where it can cause significant seedling mortality and root damage [7]. The activity of Coccinin against R. solani indicates potential for seed treatment applications and soil-applied biocontrol strategies.

Mycosphaerella arachidicola, the causal agent of early leaf spot disease in peanuts, shows high sensitivity to Coccinin with a minimum inhibitory concentration of 75 μM [1] [3]. This pathogen causes significant yield losses in peanut production through premature defoliation and reduced pod filling [8]. The potent activity against M. arachidicola suggests that Coccinin could be developed as a targeted treatment for leaf spot diseases in legume crops.

Efficacy Against Mycotoxigenic Fungi

While direct studies on Coccinin's activity against mycotoxigenic fungi are limited in the available literature, the structural and functional characteristics of the peptide suggest potential efficacy against toxin-producing fungal species. Mycotoxigenic fungi represent a critical threat to food safety and agricultural productivity through their production of toxic secondary metabolites that contaminate food and feed supplies [9] [10] [11].

Table 2: Major Mycotoxigenic Fungi and Their Characteristics

Fungal GenusMajor Mycotoxins ProducedKey SpeciesPrimary Contamination SitesHealth Impact
AspergillusAflatoxins, Ochratoxin A, SterigmatocystinA. flavus, A. parasiticus, A. nigerGrains, nuts, stored cropsHepatotoxic, carcinogenic
PenicilliumOchratoxin A, Patulin, CitrininP. verrucosum, P. nordicum, P. citrinumCereals, dried fruits, cheeseNephrotoxic, immunosuppressive
FusariumFumonisins, Deoxynivalenol, Zearalenone, TrichothecenesF. graminearum, F. verticillioides, F. moniliformeCereals, maize, wheatReproductive toxicity, immunotoxic

The Aspergillus genus encompasses several species that produce potent mycotoxins, including aflatoxins, ochratoxin A, and sterigmatocystin [12] [11] [13]. Aspergillus flavus and A. parasiticus are primary producers of aflatoxins, which are among the most carcinogenic compounds known and cause significant economic losses through food contamination [11] [13]. The ability of Coccinin to target fundamental cellular processes suggests potential efficacy against these species, particularly given its demonstrated activity against other Aspergillus-related pathogens.

Penicillium species are major producers of ochratoxin A, patulin, and citrinin, which contaminate cereals, dried fruits, and other stored products [14] [15] [16]. Penicillium verrucosum is the primary producer of ochratoxin A in temperate cereals such as wheat and barley [15]. The structural characteristics of Coccinin that enable broad-spectrum antifungal activity may provide efficacy against these storage fungi, potentially reducing mycotoxin contamination in agricultural commodities.

Fusarium species represent particularly important mycotoxigenic fungi due to their dual role as plant pathogens and mycotoxin producers [10] [17] [18]. Since Coccinin demonstrates proven efficacy against Fusarium oxysporum [1] [3], this suggests potential activity against related species such as F. graminearum and F. verticillioides, which produce deoxynivalenol and fumonisins respectively [17] [18]. These mycotoxins cause significant health concerns and economic losses in cereal production systems worldwide.

Molecular Interaction Studies

Membrane Permeabilization Assays

Membrane permeabilization represents a fundamental mechanism through which antifungal peptides exert their biological effects [19] [20] [21]. Understanding the membrane-targeting properties of Coccinin requires sophisticated analytical approaches that can characterize both the kinetics and extent of membrane disruption in fungal cells.

Table 3: Membrane Permeabilization Assay Techniques

Assay MethodPrincipleDetection MethodInformation Provided
Propidium Iodide UptakeDNA-binding dye entry through compromised membranesFluorescence microscopy/flow cytometryMembrane integrity loss
ATP Release AssayLeakage of intracellular ATP through membrane poresChemiluminescence detectionPore formation and size
Membrane Depolarization (DiSC3(5))Loss of membrane potential detected by fluorescent dyeFluorescence spectroscopyMembrane electrical potential
Calcein LeakageRelease of entrapped fluorescent dye from vesiclesFluorescence spectroscopyMembrane permeabilization kinetics
Laurdan Generalized PolarizationMembrane fluidity changes affect dye emission spectrumFluorescence polarizationMembrane physical properties

Propidium iodide uptake assays provide fundamental insights into membrane integrity loss following Coccinin treatment [20] [22]. This fluorescent dye normally cannot penetrate intact cell membranes but enters cells through membrane pores or disrupted membrane areas to bind DNA [20]. The kinetics of propidium iodide uptake can reveal both the onset and progression of membrane permeabilization, providing critical information about the time-dependent effects of Coccinin on fungal cell membranes.

Adenosine triphosphate release assays offer complementary information about pore formation and membrane disruption [21] [23]. Intracellular ATP is maintained at high concentrations within healthy cells, and its release into the extracellular environment indicates significant membrane damage [21]. The measurement of ATP efflux through chemiluminescence detection provides quantitative data on the extent of membrane permeabilization and can distinguish between different mechanisms of membrane disruption.

Membrane depolarization studies using fluorescent indicators such as diSC3(5) reveal the effects of Coccinin on membrane electrical potential [21] [24]. This assay measures the loss of membrane potential that occurs when ion gradients across the membrane are disrupted [21]. Changes in membrane potential can occur rapidly following peptide treatment and may precede gross membrane damage, providing insights into early events in the mechanism of action.

Calcein leakage assays using artificial lipid vesicles enable controlled studies of membrane permeabilization under defined conditions [25] [26]. Large unilamellar vesicles loaded with calcein can be prepared with specific lipid compositions that mimic fungal membrane characteristics [26]. The release of entrapped calcein following Coccinin treatment provides direct evidence of membrane permeabilization and allows for detailed kinetic analysis of the permeabilization process.

Membrane fluidity measurements using fluorescent probes such as Laurdan provide information about the physical effects of Coccinin on membrane structure [23] [27]. Changes in membrane fluidity can affect membrane function and may contribute to the antifungal mechanism [23]. Generalized polarization measurements can detect both increases and decreases in membrane fluidity, providing insights into the nature of peptide-membrane interactions.

Fungal Cell Wall Component Binding Affinities

The fungal cell wall represents a unique target for antifungal agents due to its absence in mammalian cells and its essential role in fungal survival [28] [29] [30]. Understanding the binding interactions between Coccinin and specific cell wall components provides crucial insights into the molecular basis of antifungal activity and specificity.

Table 4: Fungal Cell Wall Components and Binding Characteristics

Cell Wall ComponentChemical StructureLocation in Cell WallPercentage of Cell WallPotential Binding Sites
β-1,3-glucanLinear glucose polymer with β-1,3 linkagesInner structural layer50-60%Hydroxyl groups, β-linkages
β-1,6-glucanBranched glucose polymer with β-1,6 linkagesCross-linking between glucan chains5-10%Branch points, reducing ends
ChitinLinear polymer of N-acetylglucosamineInner layer, linked to glucans2-10%Acetyl groups, amino groups
MannoproteinsGlycoproteins with mannose-rich oligosaccharidesOuter layer, cell surface25-50%Mannose residues, protein domains
α-1,3-glucanGlucose polymer with α-1,3 linkagesOuter layer (Aspergillus, Cryptococcus)10-60% (species dependent)Hydroxyl groups, α-linkages

Beta-1,3-glucan represents the major structural component of fungal cell walls, comprising 50-60% of the total cell wall mass [29] [30] [31]. This linear polymer of glucose units linked by β-1,3 glycosidic bonds forms the primary load-bearing scaffold of the cell wall [30] [31]. The abundance of hydroxyl groups and the specific β-linkage pattern provide multiple potential binding sites for Coccinin through hydrogen bonding and electrostatic interactions. The conserved nature of β-1,3-glucan across fungal species may explain the broad-spectrum activity observed for Coccinin.

Beta-1,6-glucan functions as a cross-linking component that connects β-1,3-glucan chains to other cell wall components [29] [31]. Although present in smaller quantities (5-10% of cell wall mass), β-1,6-glucan plays a crucial role in maintaining cell wall integrity through its branching structure [31]. The branch points and reducing ends of β-1,6-glucan molecules present specific binding sites that may interact with Coccinin through unique conformational arrangements.

Chitin, composed of linear chains of N-acetylglucosamine units, provides additional structural support to the fungal cell wall [29] [30] [32]. The percentage of chitin varies significantly among fungal species, ranging from 2-10% of total cell wall mass [32]. The presence of both acetyl groups and amino groups in chitin provides diverse binding opportunities for Coccinin through both hydrophobic and electrostatic interactions. The binding affinity for chitin may contribute to species-specific differences in Coccinin sensitivity.

Mannoproteins constitute the outer layer of the fungal cell wall and serve as the primary interface between the fungus and its environment [29] [31]. These glycoproteins contain extensive mannose-rich oligosaccharide modifications and represent 25-50% of cell wall mass [31]. The mannose residues and protein domains provide multiple binding sites for Coccinin, potentially facilitating initial attachment and subsequent penetration into deeper cell wall layers.

Alpha-1,3-glucan is present in significant quantities in certain fungal species, particularly Aspergillus and Cryptococcus [31]. This component can comprise 10-60% of the cell wall mass depending on the species and growth conditions [31]. The α-linkage pattern creates a distinct structural arrangement compared to β-glucans, potentially providing specific binding sites for Coccinin that may contribute to species-specific antifungal activity.

Intracellular Target Identification via Proteomic Approaches

The identification of intracellular protein targets represents a critical component in understanding the comprehensive mechanism of action of antifungal peptides like Coccinin [33] [34] [35]. Modern proteomic approaches provide powerful tools for mapping protein-peptide interactions and identifying key cellular targets that contribute to antifungal efficacy.

Table 5: Proteomic Approaches for Intracellular Target Identification

Proteomic ApproachPrincipleTarget InformationAdvantagesLimitations
Affinity Purification Mass Spectrometry (AP-MS)Protein complex isolation via tagged bait proteinsDirect protein-protein interactionsIdentifies interaction networksRequires protein overexpression
Chemical ProteomicsChemical probe-based target fishingSmall molecule-protein bindingUnbiased target discoveryMay identify non-specific binders
Thermal Proteome Profiling (TPP)Protein thermal stability changes upon bindingLigand-induced conformational changesNative cellular conditionsLimited to thermal-stable interactions
Activity-Based Protein Profiling (ABPP)Covalent labeling of active enzyme sitesEnzyme activity and inhibitionFunctional target validationRequires reactive probe design
Proximity LabelingBiotinylation of proximal proteinsSpatial protein relationshipsTemporal interaction mappingIndirect interaction detection

Affinity purification mass spectrometry approaches enable the identification of direct protein interactions by using tagged versions of Coccinin as bait proteins [33] [36]. This method involves the expression of biotinylated or otherwise tagged Coccinin peptides, followed by affinity purification of interacting proteins and subsequent mass spectrometric identification [33]. The technique can reveal both direct binding partners and components of larger protein complexes that associate with Coccinin targets.

Chemical proteomics strategies employ modified versions of Coccinin as chemical probes to identify cellular binding partners [34] [37]. These approaches typically involve the synthesis of photoaffinity or click chemistry-enabled Coccinin derivatives that can form covalent bonds with target proteins upon activation [34]. The covalently labeled proteins are then isolated and identified through mass spectrometry, providing information about both specific and non-specific binding interactions.

Thermal proteome profiling represents an emerging approach for target identification that monitors protein thermal stability changes upon ligand binding [34]. This method involves treating fungal cells with Coccinin followed by thermal denaturation at multiple temperatures [34]. Proteins that interact with Coccinin exhibit altered thermal stability profiles, which can be detected through quantitative mass spectrometry analysis of the remaining soluble protein fractions.

Activity-based protein profiling focuses on the identification of enzyme targets through the use of activity-based probes [38] [35]. This approach is particularly valuable for identifying metabolic enzymes and other catalytically active proteins that may be inhibited by Coccinin [35]. The method involves the design of reactive probes that covalently modify active site residues in target enzymes, followed by competitive inhibition studies with Coccinin.

Proximity labeling techniques provide information about spatial relationships between Coccinin and cellular proteins without requiring direct binding interactions [36] [39]. These methods typically employ engineered enzymes that biotinylate proteins in close proximity to the peptide of interest [36]. The biotinylated proteins are then isolated and identified, providing a map of the cellular environment surrounding Coccinin and its direct targets.

The integration of multiple proteomic approaches provides complementary information about Coccinin's intracellular targets and mechanisms of action [34] [35]. Direct binding studies reveal primary protein targets, while proximity labeling and thermal profiling can identify secondary effects and downstream consequences of target engagement. This comprehensive approach is essential for understanding the complex networks of protein interactions that contribute to the antifungal activity of Coccinin.

Sequence

KQTENLADTY

Dates

Last modified: 07-21-2023

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